2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Overview
Description
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C14H17BrO4 and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromine atom, a benzaldehyde group, and a tetrahydro-2H-pyran-2-yl ether moiety. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde involves several steps. . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Scientific Research Applications
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is used in scientific research for its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In medicinal chemistry, it is used to develop potential therapeutic agents due to its ability to undergo various chemical transformations . Additionally, it finds applications in the synthesis of natural product analogs and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions . These properties make it a valuable intermediate in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific transformations and applications in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde include:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound also contains a bromine atom and a tetrahydro-2H-pyran-2-yl ether group but differs in the position and structure of the ether linkage.
4-Bromotetrahydropyran: This compound features a bromine atom and a tetrahydropyran ring but lacks the benzaldehyde group.
4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: This compound contains a tetrahydro-2H-pyran-2-yl ether group and a benzaldehyde group but does not have a bromine atom.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
2-bromo-3-[2-(oxan-2-yloxy)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLHXFNGYKGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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